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Compound of Interest

Compound Name: 1-Bromo-2-methylbutane

Cat. No.: B081432

Introduction

(R)-1-Bromo-2-methylbutane is a chiral haloalkane that serves as a valuable building block in
organic synthesis, particularly in the construction of enantiomerically pure molecules for
pharmaceutical and fine chemical applications.[1] Its utility in stereoselective reactions
necessitates a comprehensive understanding of its structural and spectroscopic properties.
This technical guide provides an in-depth overview of the key spectroscopic data for (R)-1-
Bromo-2-methylbutane, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring
this data are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The spectroscopic data for (R)-1-Bromo-2-methylbutane is summarized in the following
tables. It is important to note that the spectroscopic data for the (R) and (S) enantiomers are
identical in achiral solvents.

Table 1: *H NMR Spectroscopic Data for (R)-1-Bromo-2-methylbutane
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~3.45 dd 2H -CH2Br

~1.80 m 1H -CH(CHs3)-
-CH2CHs

~1.50 m 1H . _
(diastereotopic)
-CH2CHs

~1.25 m 1H _ _
(diastereotopic)

~1.00 d 3H -CH(CHs)-

~0.90 t 3H -CH2CHs

Note: The protons on the methylene group of the ethyl substituent are diastereotopic and thus

have different chemical shifts and coupling patterns. The exact chemical shifts and coupling

constants can be determined from high-resolution spectra.

Table 2: 13C NMR Spectroscopic Data for (R)-1-Bromo-2-methylbutane

Chemical Shift (d) ppm Assignment
~43.0 -CH2Br
~38.0 -CH(CHs)-
~28.0 -CH2CHs
~18.0 -CH(CHs)-
~11.0 -CH2CHs

Table 3: IR Spectroscopic Data for (R)-1-Bromo-2-methylbutane
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Wavenumber (cm~?) Intensity Assignment

2960-2850 Strong C-H stretching (alkane)
1460 Medium C-H bending

1380 Medium C-H bending (gem-dimethyl)
1250 Medium CHz2 wag

690-515 Strong C-Br stretching

Table 4: Mass Spectrometry Data for (R)-1-Bromo-2-methylbutane

m/z Relative Intensity Assignment
152/150 Low [M]* (Molecular ion)
123/121 Medium [M - C2Hs]*

71 High [CsHu1]*

57 Base Peak [CaHo]*

43 High [CsH7]*

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with
approximately equal intensity for the molecular ion and bromine-containing fragments.[2]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for (R)-1-Bromo-2-
methylbutane are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of (R)-1-Bromo-2-methylbutane is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, deuterated chloroform) in a 5
mm NMR tube.[3] A small amount of tetramethylsilane (TMS) is added as an internal
standard for chemical shift referencing (& = 0.00 ppm).[4]
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 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe is used.

* H NMR Acquisition Parameters:

o Pulse Sequence: A standard single-pulse sequence is used.

[¢]

Spectral Width: Approximately 12 ppm, centered around 5 ppm.

o

Acquisition Time: 2-3 seconds.

[e]

Relaxation Delay: 1-2 seconds.

o

Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.
o Temperature: The experiment is conducted at room temperature (e.g., 298 K).
e 13C NMR Acquisition Parameters:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum and improve sensitivity.

o Spectral Width: Approximately 200 ppm, centered around 100 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due
to the lower natural abundance of 13C.

o Temperature: The experiment is conducted at room temperature (e.g., 298 K).

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

2. Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Sample Preparation: As a liquid, the IR spectrum of (R)-1-Bromo-2-methylbutane can be
obtained neat.[5] A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or
KBr).[6]

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Acquisition Parameters:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm™1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing: A background spectrum of the clean salt plates is first acquired and
automatically subtracted from the sample spectrum. The resulting spectrum is typically
presented as transmittance versus wavenumber.

. Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for separation from any impurities or directly via a direct insertion
probe.

Instrumentation: A mass spectrometer with an electron ionization (El) source is commonly
used.[7]

Acquisition Parameters:

[e]

lonization Mode: Electron lonization (EI).

(¢]

Electron Energy: 70 eV.

[¢]

Mass Range: m/z 30-200.

[¢]

Scan Speed: A scan speed that allows for the acquisition of several spectra across a
chromatographic peak (if using GC-MS) is chosen.
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+ Data Processing: The resulting mass spectrum is a plot of relative intensity versus mass-to-
charge ratio (m/z). The fragmentation pattern is analyzed to identify the molecular ion and

characteristic fragment ions.

Visualization of the Spectroscopic Workflow

The logical workflow for the comprehensive spectroscopic characterization of (R)-1-Bromo-2-
methylbutane is depicted in the following diagram.
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Caption: Workflow for Spectroscopic Characterization.

Conclusion
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The spectroscopic data and protocols presented in this guide provide a comprehensive
resource for the characterization of (R)-1-Bromo-2-methylbutane. The combination of *H
NMR, 3C NMR, IR, and mass spectrometry allows for unambiguous confirmation of its
structure and purity. This information is critical for researchers in organic synthesis and drug
development who rely on the stereochemical integrity and identity of their starting materials and
intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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